

In-Depth Technical Guide: Physicochemical Properties of m-PEG37-acid

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Compound of Interest

Compound Name: *m*-PEG37-acid

Cat. No.: B8006584

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This guide provides essential technical data on **m-PEG37-acid**, a monodisperse polyethylene glycol (PEG) derivative widely utilized in bioconjugation, drug delivery, and surface modification. Its discrete chain length ensures uniformity, a critical factor for reproducible results in research and pharmaceutical development.

Physicochemical Data

The fundamental molecular properties of **m-PEG37-acid** are summarized below. This data is crucial for stoichiometric calculations in conjugation reactions and for the characterization of resulting PEGylated molecules.

Property	Value	References
Chemical Formula	C ₇₆ H ₁₅₂ O ₃₉	[1] [2] [3] [4]
Molecular Weight	1690.00 g/mol	
Alternate Name	m-dPEG@37-acid	

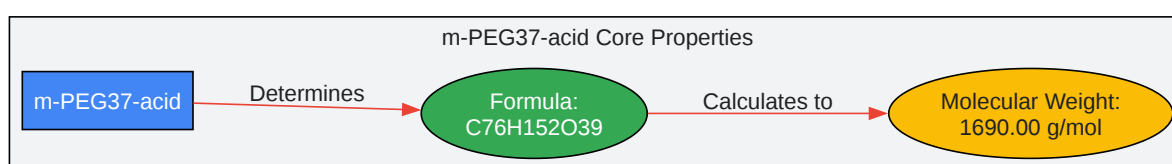
Chemical Structure and Properties

m-PEG37-acid is a hydrophilic spacer molecule characterized by a methoxy-terminated PEG chain of 37 ethylene glycol units, ending in a carboxylic acid group. This terminal carboxylic acid allows for the covalent attachment to primary amine groups on proteins, peptides, or other substrates through the formation of a stable amide bond, typically facilitated by carbodiimide

chemistry (e.g., using EDC or HATU). The long, flexible PEG chain imparts increased water solubility and hydrodynamic volume to the conjugated molecule, which can reduce non-specific binding and improve pharmacokinetic profiles.

Logical Relationship of m-PEG37-acid Properties

The following diagram illustrates the direct relationship between the compound's name, its empirical formula, and its calculated molecular weight.



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Caption: Relationship between **m-PEG37-acid** name, formula, and molecular weight.

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References

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